molecular formula C8H7BrINO2 B12854751 Methyl 4-amino-2-bromo-5-iodobenzoate

Methyl 4-amino-2-bromo-5-iodobenzoate

Cat. No.: B12854751
M. Wt: 355.95 g/mol
InChI Key: AKSBEZWZUPNJQS-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-bromo-5-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and an amino group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of methyl 4-aminobenzoate. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-bromo-5-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-amino-2-bromo-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-bromo-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-bromo-5-iodobenzoate is unique due to the specific arrangement of substituents, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms, along with an amino group, makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C8H7BrINO2

Molecular Weight

355.95 g/mol

IUPAC Name

methyl 4-amino-2-bromo-5-iodobenzoate

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3

InChI Key

AKSBEZWZUPNJQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)N)I

Origin of Product

United States

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